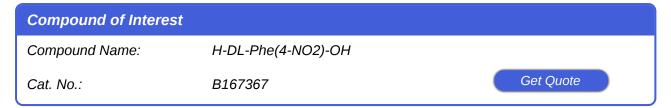


Application Notes and Protocols: Solubility of H-DL-Phe(4-NO2)-OH

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of **H-DL-Phe(4-NO2)-OH**, a derivative of the amino acid phenylalanine. Due to the limited availability of direct quantitative solubility data in the public domain, this guide focuses on providing a robust experimental protocol for determining its solubility in various laboratory solvents.

Introduction

H-DL-Phe(4-NO2)-OH, also known as DL-4-Nitrophenylalanine, is a synthetic amino acid derivative. Its unique structure, incorporating a nitro group on the phenyl ring, makes it a compound of interest in various research areas, including peptide synthesis and as a potential pharmacological agent. Understanding its solubility is a critical first step in any experimental design, from in vitro assays to formulation development.

Solubility Data

Quantitative solubility data for **H-DL-Phe(4-NO2)-OH** in common organic solvents is not readily available in peer-reviewed literature or standard chemical databases. However, some information has been reported for aqueous solutions under specific conditions.



Solvent	Temperature (°C)	Solubility	Concentration (mM)
1 M NaOH	Not Specified	25 mg/mL[1][2][3]	118.94 mM[1][2][3]
Water	Not Specified	Data Not Available	Data Not Available
Ethanol	Not Specified	Data Not Available	Data Not Available
Methanol	Not Specified	Data Not Available	Data Not Available
DMSO	Not Specified	Data Not Available	Data Not Available
DMF	Not Specified	Data Not Available	Data Not Available

Note: The lack of comprehensive data underscores the importance of experimental determination of solubility for specific research applications.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4][5] This method is considered a gold standard for its reliability.

3.1. Materials

- H-DL-Phe(4-NO2)-OH (solid powder)
- Solvents of interest (e.g., Water, Ethanol, Methanol, DMSO, DMF), HPLC grade or equivalent
- Glass vials or flasks with airtight seals
- · Temperature-controlled shaker or agitator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE, chemically inert)



- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)
- · Volumetric flasks and pipettes
- Analytical balance

3.2. Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of solid H-DL-Phe(4-NO2)-OH to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]
- Phase Separation:
 - After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
 - Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining undissolved particles.[4]
- Quantification of Solute:
 - Prepare a series of standard solutions of H-DL-Phe(4-NO2)-OH of known concentrations in the same solvent.



- Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.
- Analyze the filtered saturated solution under the same analytical conditions.
- Determine the concentration of H-DL-Phe(4-NO2)-OH in the saturated solution by interpolating from the calibration curve.

3.3. Data Reporting

The solubility should be reported in standard units such as mg/mL or moles per liter (M) at the specified temperature.

Visualizations

To aid in the understanding of the experimental process and potential applications, the following diagrams are provided.



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Figure 1: Experimental workflow for determining solubility using the shake-flask method.



Hypothetical Signaling Pathway Inhibition **Growth Factor** Binds Receptor Tyrosine Kinase Activates Kinase A Phe(4-NO2)-Derivative Phosphorylates / Inhibits Kinase B Activates Transcription Factor Promotes Target Gene Expression

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Figure 2: Hypothetical signaling pathway where a derivative of Phe(4-NO2) acts as an inhibitor.



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